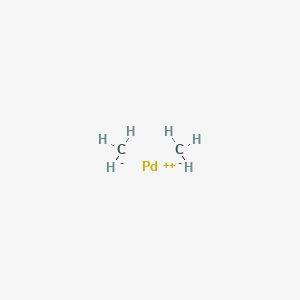
Palladium, dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Palladium, dimethyl- is an organometallic compound that features palladium bonded to two methyl groups This compound is of significant interest in the field of chemistry due to its unique properties and its role in various catalytic processes
Méthodes De Préparation
The synthesis of palladium, dimethyl- typically involves the reaction of palladium(II) chloride with methyl lithium or methyl magnesium bromide. The reaction is carried out under an inert atmosphere to prevent oxidation and is usually performed at low temperatures to control the reactivity of the methylating agents. Industrial production methods often involve the use of palladium(II) acetate as a precursor, which is then reacted with methylating agents under controlled conditions to yield palladium, dimethyl-.
Analyse Des Réactions Chimiques
Palladium, dimethyl- undergoes a variety of chemical reactions, including:
Oxidation: It can be oxidized to form palladium(II) complexes.
Reduction: It can be reduced to palladium(0), which is often used in catalytic cycles.
Substitution: It can participate in substitution reactions where the methyl groups are replaced by other ligands.
Coupling Reactions: It is widely used in cross-coupling reactions such as the Suzuki-Miyaura and Heck reactions, where it facilitates the formation of carbon-carbon bonds.
Common reagents used in these reactions include halides, organometallic reagents, and various ligands. The major products formed from these reactions depend on the specific conditions and reagents used but often include complex organic molecules and polymers.
Applications De Recherche Scientifique
Palladium, dimethyl- has a wide range of applications in scientific research:
Chemistry: It is extensively used as a catalyst in organic synthesis, particularly in cross-coupling reactions that form carbon-carbon bonds.
Biology: It is used in the development of new pharmaceuticals and in the study of biological processes that involve metal ions.
Medicine: Palladium compounds are being explored for their potential use in cancer therapy and as antimicrobial agents.
Industry: It is used in the production of fine chemicals, polymers, and in various catalytic processes in the chemical industry.
Mécanisme D'action
The mechanism by which palladium, dimethyl- exerts its effects typically involves the formation of palladium(0) species, which then participate in catalytic cycles. These cycles often involve oxidative addition, transmetallation, and reductive elimination steps. The molecular targets and pathways involved depend on the specific reaction being catalyzed but generally include organic substrates and various ligands that interact with the palladium center.
Comparaison Avec Des Composés Similaires
Palladium, dimethyl- can be compared to other palladium compounds such as palladium(II) acetate, palladium(II) chloride, and palladium(0) complexes. While all these compounds are used in catalysis, palladium, dimethyl- is unique in its ability to facilitate specific types of reactions, particularly those involving methyl groups. Similar compounds include:
Palladium(II) acetate: Used as a precursor in many palladium-catalyzed reactions.
Palladium(II) chloride: Commonly used in the synthesis of other palladium complexes.
Palladium(0) complexes: Widely used in various catalytic processes.
Palladium, dimethyl- stands out due to its specific reactivity and the types of products it can help synthesize.
Propriétés
Numéro CAS |
93895-88-6 |
|---|---|
Formule moléculaire |
C2H6Pd |
Poids moléculaire |
136.49 g/mol |
Nom IUPAC |
carbanide;palladium(2+) |
InChI |
InChI=1S/2CH3.Pd/h2*1H3;/q2*-1;+2 |
Clé InChI |
IRZVKYGINSGOOD-UHFFFAOYSA-N |
SMILES canonique |
[CH3-].[CH3-].[Pd+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,2,2-Trifluoro-N-[2-(2-hydroxy-5-methoxyphenyl)ethyl]acetamide](/img/structure/B14339033.png)
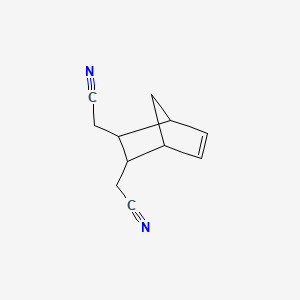
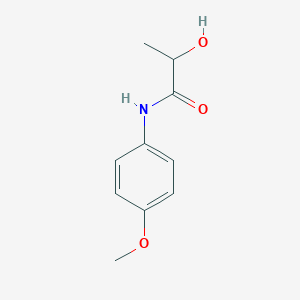
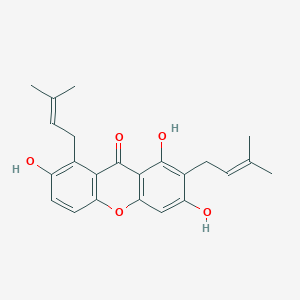
![tert-Butyl [3-methyl-1-(oxiran-2-yl)butyl]carbamate](/img/structure/B14339057.png)
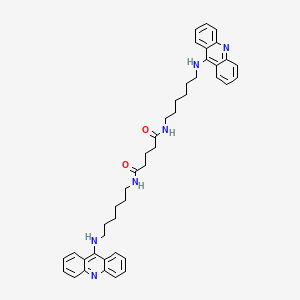
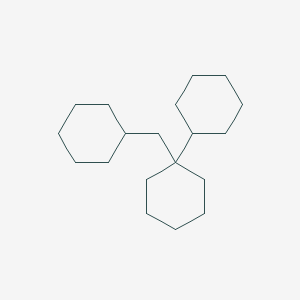
![Carbamic acid, [4-(octyloxy)phenyl]-, 2-(1-piperidinyl)ethyl ester](/img/structure/B14339088.png)
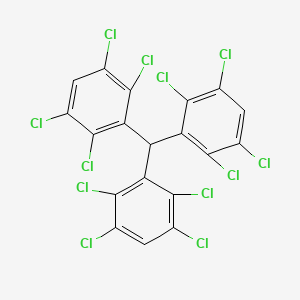
![1-N,3-N-bis[(E)-hydrazinylidenemethyl]benzene-1,3-dicarboxamide](/img/structure/B14339103.png)
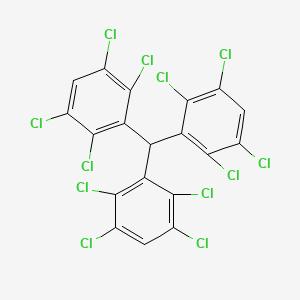
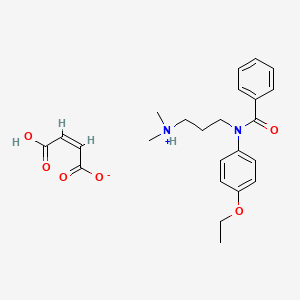
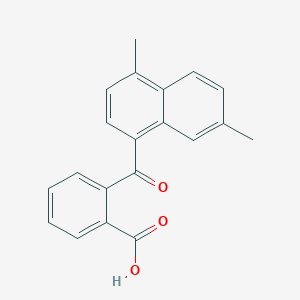
![2-[(Trimethylsilyl)oxy]hepta-3,5-dienenitrile](/img/structure/B14339126.png)
